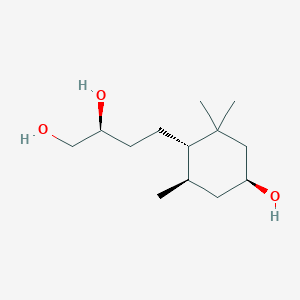

Sarmentol A

Description

Sarmentol A is a megastigmane glycoside, a class of natural products characterized by a tricyclic sesquiterpene backbone (megastigmane skeleton) conjugated with sugar moieties. These compounds are isolated from plants and exhibit structural complexity due to stereochemical variations and glycosylation patterns .

Properties

Molecular Formula |

C13H26O3 |

|---|---|

Molecular Weight |

230.34 g/mol |

IUPAC Name |

(2S)-4-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethylcyclohexyl]butane-1,2-diol |

InChI |

InChI=1S/C13H26O3/c1-9-6-11(16)7-13(2,3)12(9)5-4-10(15)8-14/h9-12,14-16H,4-8H2,1-3H3/t9-,10+,11+,12+/m1/s1 |

InChI Key |

MHIZHTGSWSNQQF-RHYQMDGZSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](CC([C@H]1CC[C@@H](CO)O)(C)C)O |

Canonical SMILES |

CC1CC(CC(C1CCC(CO)O)(C)C)O |

Synonyms |

sarmentol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sarmentol F

- Molecular Formula : C₁₉H₃₂O₇ (inferred from Wilfordoniside B’s formula due to structural similarities) .

- Structural Features :

- Megastigmane core with 3S,5R,6R,9R stereochemistry.

- Glucose moiety linked at C-3.

- Key functional groups: Double bond (C-6/C-7), hydroxyl groups at C-5 and C-7.

- Characterization Methods :

- Bioactivity : Implicated in STAT1 signaling modulation, though specific mechanisms remain underexplored .

Wilfordoniside B

- Molecular Formula : C₁₉H₃₂O₇ .

- Structural Features: Megastigmane aglycone (Wilfordoninol A) with a glucose unit at C-3. Z-configured double bond between C-6 and C-6. Absolute configuration at C-3 determined via CD helicity rule .

- Characterization Methods: NOE experiments to confirm Z-configuration of the double bond. Enzymatic hydrolysis to isolate the aglycone and glucose .

Alangioside J

- Molecular Formula: Not explicitly stated, but classified as a megastigmane glycoside .

- Structural Features :

- Similar backbone to Sarmentol F but with variations in hydroxylation and glycosylation sites.

- Bioactivity : Often studied for antioxidant and anti-inflammatory properties .

Tabulated Comparison of Key Features

| Compound | Molecular Formula | Key Structural Differences | Characterization Methods | Bioactivity |

|---|---|---|---|---|

| Sarmentol A | Likely C₁₉H₃₂O₇ | Assumed glucose at C-3; stereochemistry unresolved | NMR, Mosher’s method (inferred) | Hypothesized STAT1 modulation |

| Sarmentol F | C₁₉H₃₂O₇ | 3S,5R,6R,9R configuration; glucose at C-3 | 1H-1H COSY, HMBC, Mosher’s method | Immunomodulatory potential |

| Wilfordoniside B | C₁₉H₃₂O₇ | Z-configured C-6/C-7 double bond; S-configuration at C-3 | NOE, CD spectroscopy, enzymatic hydrolysis | Underexplored; structural analog studies |

| Alangioside J | Not specified | Varied hydroxylation/glycosylation | Comparative NMR with literature | Antioxidant, anti-inflammatory |

Key Research Findings and Implications

- Stereochemical Complexity : The absolute configurations of megastigmane glycosides (e.g., 3S in Wilfordoniside B vs. 3S,9R in Sarmentol F) significantly influence their biological activity. For instance, Z-configured double bonds may enhance membrane permeability .

- Glycosylation Impact : Glucose attachment at C-3 is conserved across analogs, suggesting a role in receptor binding or solubility. Compounds lacking glycosylation (e.g., aglycones) show reduced bioavailability .

- Methodological Advances: Techniques like CD spectroscopy and Mosher’s method are critical for resolving stereochemistry, while NOE experiments provide spatial insights into double-bond configurations .

Q & A

Q. What statistical approaches are critical for interpreting dose-dependent effects of Sarmentol A in multi-omics datasets?

- Answer : Apply false discovery rate (FDR) correction for proteomics/transcriptomics, hierarchical clustering for pathway enrichment (KEGG/GO), and LASSO regression to identify predictive biomarkers. Report effect sizes (Cohen’s d) and confidence intervals .

Methodological Resources

- Data Tables : Include optimization parameters (e.g., solvent, catalyst, yield), spectral assignments, and dose-response metrics.

- Ethical Compliance : Reference institutional review board (IRB) protocols for in vivo work .

- Instrumentation : Specify make/model (e.g., Bruker Avance III HD NMR) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.